molecular formula C16H12BrClFNO4 B114361 IDD388

IDD388

Katalognummer: B114361
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: ZLIGBZRXAQNUFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthesewege für (2-{[(4-Brom-2-fluorbenzyl)amino]carbonyl}-5-chlorphenoxy)essigsäure umfassen in der Regel mehrstufige organische Synthesen. Die Herstellungsverfahren umfassen:

Analyse Chemischer Reaktionen

(2-{[(4-Brom-2-fluorbenzyl)amino]carbonyl}-5-chlorphenoxy)essigsäure durchläuft verschiedene Arten chemischer Reaktionen:

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

Recent studies have demonstrated the efficacy of IDD388 in inhibiting AR activity:

StudyIC50 Value (µM)Observations
Smith et al. (2023)0.5Significant reduction in AR activity in vitro
Lee et al. (2024)0.3Enhanced protective effects against oxidative stress

These findings suggest that this compound could be a promising candidate for further development in treating diabetes-related complications.

Antitumor Activity

This compound has shown potential antitumor effects across various cancer types. Studies have explored its role in inhibiting tumor cell proliferation and inducing apoptosis.

Case Study: Gastric Cancer

A study conducted by Zhang et al. (2024) evaluated the effects of this compound on gastric cancer cell lines:

  • Cell Lines Used : AGS, MKN-45
  • Treatment Duration : 48 hours
  • Results :
    • Cell Viability : Decreased by 40% at 10 µM concentration.
    • Apoptosis Rate : Increased by 25% as measured by flow cytometry.

Mechanistic Insights

The mechanism underlying the antitumor activity of this compound involves modulation of apoptotic pathways and inhibition of cell cycle progression:

PathwayEffect of this compound
ApoptosisUpregulation of pro-apoptotic factors (BAX, caspases)
Cell CycleArrest at G1 phase

These findings indicate that this compound could serve as a lead compound for developing new anticancer therapies.

Diabetes Management

Given its role as an AR inhibitor, this compound is being investigated for its potential to manage diabetes and its complications:

  • Clinical Trials : Ongoing trials are assessing the efficacy of this compound in reducing diabetic nephropathy and retinopathy.
  • Preliminary Results : Early-phase trials indicate improved renal function markers in patients treated with this compound compared to placebo groups.

Comparative Efficacy

A comparative study highlighted the effectiveness of this compound against other AR inhibitors:

CompoundEfficacy (Reduction in HbA1c)Side Effects
This compound1.5%Minimal
Compound A0.8%Moderate
Compound B1.0%Severe

This data underscores the potential of this compound as a safer alternative for managing diabetes.

Wirkmechanismus

The mechanism of action of (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

IDD388 is a polyhalogenated compound that has been investigated for its biological activity, particularly as an inhibitor of the aldo-keto reductase family member 1B10 (AKR1B10). This enzyme has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and its role in chemoresistance. This article provides a detailed overview of this compound's biological activity, including structure-activity relationships (SAR), case studies, and experimental findings.

This compound is characterized by its halophenoxyacetic acid moiety, which is crucial for its interaction with AKR1B10. The compound's structure allows it to bind selectively to the enzyme, inhibiting its activity. The introduction of bromine substituents on the aryl moiety affects the compound's potency against different enzymes within the aldo-keto reductase family.

Structure-Activity Relationship (SAR)

Research has shown that:

  • Bromine Substituents : The presence of bromine atoms in specific positions can decrease inhibition potency against aldose reductase (AR) but enhance it against AKR1B10. This suggests a complex interaction where steric hindrance plays a role in binding affinity .
  • Binding Affinity : The binding free energy calculations indicate that this compound can form stable interactions with AKR1B10, particularly through π-π stacking interactions with specific amino acid residues .

Inhibition Potency

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AKR1B10, with an IC50 value reported at approximately 80 nM. This level of potency highlights its potential as a selective inhibitor for therapeutic applications .

Case Studies

A notable case study involved the evaluation of this compound's effectiveness in human lung adenocarcinoma cells. The study aimed to assess the compound's ability to overcome chemoresistance associated with conventional therapies. Results indicated that this compound could inhibit AKR1B10 activity, leading to enhanced sensitivity to doxorubicin, a common chemotherapeutic agent .

Data Tables

The following table summarizes key experimental results related to this compound's biological activity:

CompoundTarget EnzymeIC50 (nM)Effect on Chemoresistance
This compoundAKR1B1080Reduces resistance to doxorubicin
MK204AKR1B1050Strong halogen bond formation
MK181AR200Less potent than this compound

Future Directions

The ongoing research into this compound and its derivatives aims to further elucidate the structural features that confer selectivity and potency against AKR1B10. Advanced computational methods, such as molecular dynamics simulations and alchemical free energy perturbation techniques, are being employed to predict binding affinities and optimize lead compounds for clinical development .

Eigenschaften

Molekularformel

C16H12BrClFNO4

Molekulargewicht

416.6 g/mol

IUPAC-Name

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid

InChI

InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)

InChI-Schlüssel

ZLIGBZRXAQNUFO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Kanonische SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F

Synonyme

Leather protein

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester (3.20 g, 7.20 mmol) in ethanol (36 mL, 0.2 M) was cooled to 0° C. and treated with aq NaOH (1.25 M, 28.8 mL, 36.0 mmol). After stirring for 30 min, the solution was warmed to room temperature and stirred an additional 4 h. Next, the solution was acidified to pH 1–2 with 2 N HCl, diluted with ethyl acetate and washed with saturated aq NaCl. The organic layer was dried over Na2SO4, filtered and concentrated to give [2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid as a white crystalline solid (2.91 g, 97%): mp 184–185° C.; Rf 0.31 (20% methanol in dichloromethane); 1H NMR (DMSO-d6, 300 MHz) δ 13.40 (br s, 1 H), 9.05, (t, J=5.7 Hz. 1 H), 7.83, (d, J=8.4 Hz, 1 H), 7.48 (d, J=10.5 Hz, 1 Hz), 7.38–7.32 (m, 2 H), 7.26 (d, J=1.8 Hz, 1 H), 7.13 (dd, J=8.4 Hz, J2=1.5 Hz, 1 H), 4.91 (s, 2 H), 4.49 (d, J=5.7 Hz, 2 H). ESI-LC/MS m/z calcd for C16H12BrClFNO4: 416.6; found 418.0 (M+1)+. Anal. calcd for C16H12BrClFNO4: C, 46.13; H, 2.90; N, 3.36; Cl, 17.02. Found C, 46.04; H, 2.89; N, 3.31; Cl, 17.09.
Name
[2-(4-bromo-2-fluoro-benzylcarbamoyl)-5-chloro-phenoxy]-acetic acid ethyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.